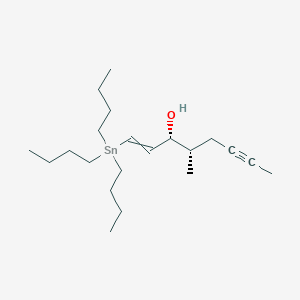![molecular formula C14H20N2O2S B12527661 Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate CAS No. 668467-74-1](/img/structure/B12527661.png)
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Méthodes De Préparation
The synthesis of Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiazolidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for developing new antibiotics and antifungal agents.
Medicine: Its potential anticancer activity is being explored for the development of new chemotherapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazolidine ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazolidine ring.
Abafungin: An antifungal drug with a thiazolidine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
668467-74-1 |
|---|---|
Formule moléculaire |
C14H20N2O2S |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-14(17)12-9-19-13(15-12)10-5-7-11(8-6-10)16(2)3/h5-8,12-13,15H,4,9H2,1-3H3 |
Clé InChI |
LTOVSTQPIWYAAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CSC(N1)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)

![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)





![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)
![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)

